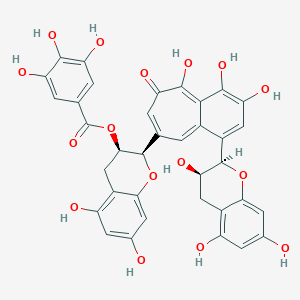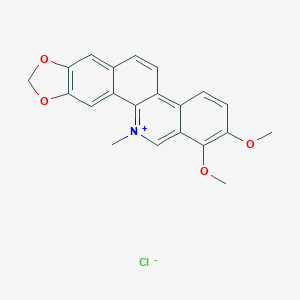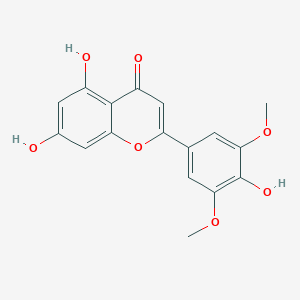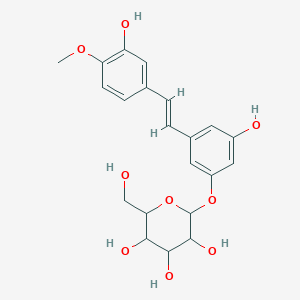
Rhapontin
Overview
Description
Ponticin, also known as rhaponticin, is a stilbenoid glucoside compound. It is primarily found in the rhizomes of rhubarb plants. The compound has garnered attention due to its potential health benefits, including antidiabetic, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
Rhapontin, a stilbene compound found in various species of rhubarb , primarily targets the fibroblast growth factor receptor 3 (FGFR3) . FGFR3 plays a crucial role in cell differentiation, proliferation, and regulation of cell growth .
Mode of Action
This compound interacts with its primary target, FGFR3, by inhibiting its activity . This interaction results in the suppression of tumor activity in non-small cell lung cancer (NSCLC) while sparing healthy cells . Additionally, this compound may modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels, and regulation of cell adhesion molecules .
Biochemical Pathways
This compound affects several biochemical pathways. It has anti-inflammatory properties, which are achieved by inhibiting the activation of NF-κB, reducing inflammatory cytokine levels, and regulating cell adhesion molecules . It also impacts the sirtuin 1 (SIRT1) expression , which acts as an inhibitor of NF-κB activation, leading to an inflammatory response when its activity is low or inhibited .
Pharmacokinetics
It’s known that the poor solubility of this compound in an aqueous environment and its fast metabolism are the main factors limiting further studies on its pharmacological actions .
Result of Action
The molecular and cellular effects of this compound’s action include significant suppression of tumor activity in NSCLC while sparing healthy cells . It also has anti-inflammatory effects, which are observable at the level of the whole organism .
Biochemical Analysis
Biochemical Properties
Rhapontin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It exhibits antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory properties are particularly noteworthy, as it can modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation and reduction of inflammatory cytokine levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can regulate gene transcription and modulate the adaptive response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that this compound might improve the lipid profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponticin can be synthesized through various methods. One common approach involves the extraction from the dry root or rhizome of rhubarb plants. The process includes alcohol extraction followed by drying to obtain an extract. The extract is then subjected to a series of solvent treatments, including methanol, water, n-butyl alcohol, and chloroform, to separate and purify the compound .
Industrial Production Methods
For industrial production, high-speed counter-current chromatography is often employed. This method involves dissolving the extract in a mobile phase and injecting it into a high-speed counter-current chromatographic apparatus. The effluent is collected and dried to obtain high-purity ponticin .
Chemical Reactions Analysis
Types of Reactions
Ponticin undergoes various chemical reactions, including:
Oxidation: Ponticin can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other stilbenoid derivatives.
Substitution: Ponticin can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various stilbenoid derivatives, which may have different pharmacological properties .
Scientific Research Applications
Ponticin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other stilbenoid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating diabetes, Alzheimer’s disease, and other conditions.
Industry: Used in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbenoid with antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with similar health benefits.
Rhapontigenin: The aglycone form of ponticin, sharing many of its pharmacological properties.
Uniqueness
Ponticin is unique due to its specific glucoside structure, which influences its solubility and bioavailability. This makes it particularly effective in certain biological contexts compared to its aglycone form and other stilbenoids .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018153 | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-58-8 | |
| Record name | Rhaponticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAPONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhapontin and where is it found?
A1: this compound is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]
Q3: What is the structure of this compound?
A3: this compound is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]
Q4: How is this compound characterized using spectroscopic techniques?
A4: this compound's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]
Q5: What are the primary biological activities of this compound?
A5: this compound has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]
Q6: How does this compound exert its anti-tumor effects?
A6: Research suggests that this compound induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]
Q7: How does this compound contribute to the inhibition of melanin synthesis?
A7: this compound, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]
Q8: How does the activity of this compound compare to its aglycone Rhapontigenin?
A8: Rhapontigenin, the aglycone form of this compound, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]
Q9: How is Rhapontigenin produced from this compound?
A9: Rhapontigenin can be produced from this compound through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from this compound, yielding the more active aglycone. [, , ]
Q10: What are the potential applications of this compound in treating hyperlipidemia?
A10: Studies in rat models have shown that this compound and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]
Q11: How does this compound affect the function of low-density lipoprotein (LDL)?
A11: this compound exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []
Q12: What are the potential applications of this compound in treating bacterial infections?
A12: Rhapontigenin, produced from this compound through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]
Q13: Has computational chemistry been used to study this compound?
A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of this compound and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of this compound and its analogs. [, , ]
Q14: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A14: Research has explored the impact of structural modifications on the bioactivity of this compound and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like this compound, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []
Q15: How is this compound typically quantified in plant material or formulations?
A15: Various analytical methods have been developed for the quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]
Q16: Have any studies investigated the stability of this compound under different conditions?
A16: While specific studies focusing solely on this compound stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing this compound's stability and shelf life. [, , ]
Q17: Are there any known concerns regarding the toxicity or safety of this compound?
A17: While this compound generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]
Q18: What is the historical context of this compound research?
A18: The investigation of this compound and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


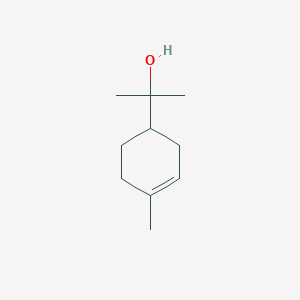
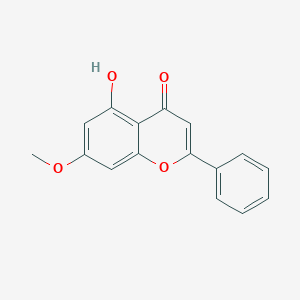
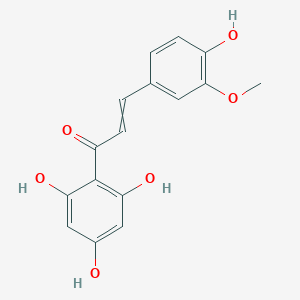
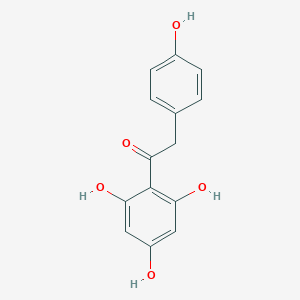
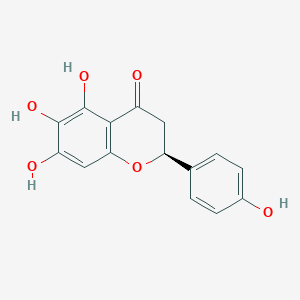
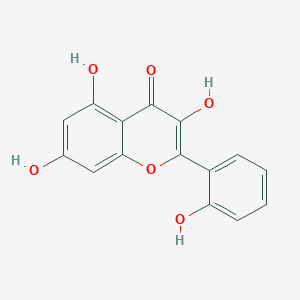
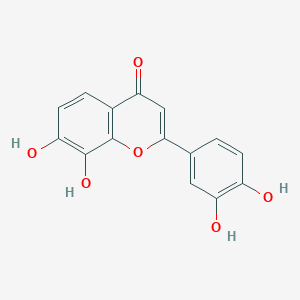
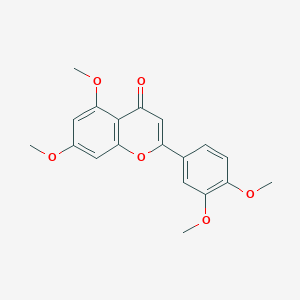
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
